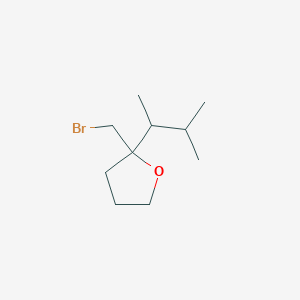

2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane

説明

2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane is a halogenated cyclic ether featuring a tetrahydrofuran (oxolane) backbone substituted with a bromomethyl group and a branched 3-methylbutan-2-yl (neopentyl-like) moiety at the 2-position. The bromomethyl group enhances electrophilic reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions, while the bulky 3-methylbutan-2-yl substituent may influence steric hindrance and solubility .

特性

分子式 |

C10H19BrO |

|---|---|

分子量 |

235.16 g/mol |

IUPAC名 |

2-(bromomethyl)-2-(3-methylbutan-2-yl)oxolane |

InChI |

InChI=1S/C10H19BrO/c1-8(2)9(3)10(7-11)5-4-6-12-10/h8-9H,4-7H2,1-3H3 |

InChIキー |

QKKMARSXBSGJRL-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C)C1(CCCO1)CBr |

製品の起源 |

United States |

生物活性

2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The structure of 2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane features a bromomethyl group attached to an oxolane ring, which contributes to its reactivity and biological interactions. This compound is often compared to similar compounds with variations in functional groups, such as chloromethyl and hydroxymethyl derivatives.

Antimicrobial Properties

Research indicates that 2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Limited effectiveness |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary results suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific studies have highlighted its potential against breast cancer and leukemia cell lines.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | Apoptosis induction | |

| K562 (Leukemia) | Cell cycle arrest |

The biological activity of 2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane is attributed to its ability to interact with specific cellular targets. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, facilitating the formation of various derivatives that can modulate biological pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and division.

- Receptor Interaction : It has the potential to bind to cellular receptors, altering signal transduction pathways.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress may contribute to its cytotoxic effects on cancer cells.

Case Studies

Several studies have explored the biological effects of 2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to the parent structure, suggesting modifications can lead to improved efficacy against resistant strains .

- Anticancer Research : In a recent investigation, the compound was tested against various human cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

- Mechanistic Insights : Research highlighted the role of ROS in mediating the anticancer effects, indicating that the compound may enhance oxidative stress within cancer cells, leading to increased cell death .

類似化合物との比較

Table 1: Structural Comparison of Bromomethyl-Substituted Oxolane/Dioxolane Derivatives

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。